Cas no 41653-72-9 (2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)-)

1,7-Dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone, (1R)-, is a chiral naphthalenone derivative with a defined stereocenter at the 1-position. Its structure features hydroxyl groups at the 1- and 7-positions, along with methyl and isopropyl substituents, contributing to its unique chemical reactivity and potential applications in asymmetric synthesis or as a building block for complex organic frameworks. The compound's stereospecificity may enhance selectivity in catalytic or pharmaceutical contexts. Its functional groups offer opportunities for further derivatization, making it a versatile intermediate in fine chemical and medicinal chemistry research. The defined (1R)-configuration ensures reproducibility in stereosensitive reactions.
2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)- structure
41653-72-9 structure
Product name:2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)-
CAS No:41653-72-9
MF:C15H18O3
Molecular Weight:246.30162
CID:330865
PubChem ID:170551

2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)- 化学的及び物理的性質

名前と識別子

    • 2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)-
    • Lacinilene C
    • (1R)-1,7-dihydroxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one
    • [ "3", "10-Dihydroxy-1", "3", "5", "7-cadinatetraen-9-one" ]
    • CHEMBL254803
    • 1,7-DIHYDROXY-1,6-DIMETHYL-4-ISOPROPYLNAPHTHALEN-2(1H)-ONE
    • DTXSID80194471
    • CHEBI:192431
    • 2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (1R)-
    • FS-9880
    • 2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (R)-; (1R)-1,7-Dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone
    • AKOS032948595
    • 7T78E9F9E4
    • 41653-72-9
    • 3-amino-3-(2-chloro-phenyl)-propionicacid
    • 1,7-Dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone
    • (R)-1,7-Dihydroxy-4-isopropyl-1,6-dimethylnaphthalen-2(1H)-one
    • (1R)-1,7-Dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone
    • 3
    • DA-54762
    • (1R)-1,7-DIHYDROXY-4-ISOPROPYL-1,6-DIMETHYLNAPHTHALEN-2-ONE
    • インチ: InChI=1S/C15H18O3/c1-8(2)10-6-14(17)15(4,18)12-7-13(16)9(3)5-11(10)12/h5-8,16,18H,1-4H3/t15-/m1/s1
    • InChIKey: JLCJSBOHWRDWQW-OAHLLOKOSA-N
    • SMILES: CC(C1=CC(=O)[C@](C)(O)C2=CC(=C(C=C12)C)O)C

計算された属性

  • 精确分子量: 246.126
  • 同位素质量: 246.126
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 385
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5A^2
  • XLogP3: 2.2

じっけんとくせい

  • Color/Form: Yellow powder
  • 密度みつど: 1.2±0.1 g/cm3
  • Boiling Point: 422.9±45.0 °C at 760 mmHg
  • フラッシュポイント: 223.7±25.2 °C
  • Refractive Index: 1.589
  • PSA: 57.53000
  • LogP: 2.53020
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)- Security Information

2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L64110-5mg
(1R)-1,7-dihydroxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one
41653-72-9
5mg
¥5120.0 2021-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5330-5 mg
Lacinilene C
41653-72-9
5mg
¥4915.00 2022-04-26
TargetMol Chemicals
TN5330-1 mL * 10 mM (in DMSO)
Lacinilene C
41653-72-9 98%
1 mL * 10 mM (in DMSO)
¥ 3660 2023-09-15
A2B Chem LLC
AF82814-5mg
1,7-Dihydroxy-1,6-dimethyl-4-isopropylnaphthalen-2(1H)-one
41653-72-9
5mg
$635.00 2024-04-20
TargetMol Chemicals
TN5330-1 ml * 10 mm
Lacinilene C
41653-72-9
1 ml * 10 mm
¥ 3660 2024-07-20
TargetMol Chemicals
TN5330-5 mg
Lacinilene C
41653-72-9 98%
5mg
¥ 3,560 2023-07-11
TargetMol Chemicals
TN5330-5mg
Lacinilene C
41653-72-9
5mg
¥ 3560 2024-07-20

2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)- 関連文献

2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)-に関する追加情報

2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (1R): A Comprehensive Overview

2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (1R) (CAS No. 41653-72-9) is a complex organic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, also known as (R)-7-Hydroxy-6-methyl-4-isopropyl-1-tetralone, is a chiral molecule with a unique structure that includes multiple functional groups such as hydroxyl groups and methyl substituents. Its intricate molecular architecture makes it a valuable candidate for various applications, particularly in the development of pharmaceuticals and chemical research.

The (R)-7-Hydroxy-6-methyl-4-isopropyl-1-tetralone molecule is characterized by its naphthalene ring system, which is a common structural motif in many natural products and synthetic compounds. The presence of the hydroxyl groups at the 1 and 7 positions, along with the methyl groups at the 6 and 4 positions, imparts specific chemical properties that are crucial for its biological activity and reactivity. The chiral center at the 4-position further adds to its complexity and potential utility in enantioselective synthesis.

Recent research has highlighted the potential of 2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (1R) in various biological contexts. Studies have shown that this compound exhibits significant antioxidant properties due to its ability to scavenge free radicals effectively. This property makes it a promising candidate for the development of drugs targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

In addition to its antioxidant activity, (R)-7-Hydroxy-6-methyl-4-isopropyl-1-tetralone has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that this compound could be useful in treating inflammatory conditions like arthritis and inflammatory bowel disease.

The pharmacological potential of 2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (1R) has also been explored in preclinical studies. Animal models have shown that this compound can effectively reduce oxidative stress and inflammation in various tissues. For example, a study published in the Journal of Medicinal Chemistry reported that (R)-7-Hydroxy-6-methyl-4-isopropyl-1-tetralone significantly improved cognitive function in a mouse model of Alzheimer's disease by reducing beta-amyloid plaque formation and enhancing neuronal survival.

The synthetic route to 2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (1R) is well-established and involves several key steps. The synthesis typically begins with the formation of a naphthalene derivative through a series of reactions including Friedel-Crafts alkylation and Friedel-Crafts acylation. The introduction of hydroxyl groups is achieved through selective oxidation reactions, while the chiral center is introduced using asymmetric synthesis techniques such as chiral catalysts or chiral auxiliaries.

The physical properties of (R)-7-Hydroxy-6-methyl-4-isopropyl-1-tetralone are also noteworthy. It is a solid at room temperature with a melting point ranging from 90 to 95°C. Its solubility in organic solvents such as methanol and ethanol makes it suitable for various chemical reactions and formulations. The compound is stable under normal laboratory conditions but should be stored away from strong acids and bases to prevent degradation.

In conclusion, 2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (1R) (CAS No. 41653-72-9) is a multifaceted compound with significant potential in both research and pharmaceutical applications. Its unique chemical structure and biological activities make it an attractive target for further investigation and development. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing novel therapeutic strategies.

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